N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that belongs to the class of furocoumarins Furocoumarins are known for their diverse biological activities and are often found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves a multicomponent reaction. One approach includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of triethylamine (Et3N) in acetonitrile (MeCN). The reaction proceeds in two steps: the initial interaction of the starting materials in MeCN, followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new furocoumarin derivatives.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in treating various diseases, including skin disorders and cancer.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar core structure but differs in its functional groups.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various medicinal applications.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C26H27NO5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C26H27NO5/c1-15-14-31-24-17(3)25-22(13-21(15)24)16(2)20(26(29)32-25)9-10-23(28)27-12-11-18-5-7-19(30-4)8-6-18/h5-8,13-14H,9-12H2,1-4H3,(H,27,28) |
InChI Key |
MIVVLOJCELFARM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
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